1-phenyl-2-methyl-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-methyl-1-phenylimidazole |
InChI |
InChI=1S/C10H10N2/c1-9-11-7-8-12(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
ZQNVWAQNCHHONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 2 Methyl 1h Imidazole and Analogues
Classical and Contemporary Approaches to the Imidazole (B134444) Core Formation
The formation of the imidazole ring is the cornerstone of synthesizing 1-phenyl-2-methyl-1H-imidazole and related compounds. Several methods have been established, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.
One-Pot Cyclization Strategies via α-Bromo-ketone and Formamidine (B1211174) Acetate (B1210297)
One-pot cyclization reactions offer an efficient pathway to substituted imidazoles by minimizing intermediate isolation steps. A notable strategy involves the reaction of an α-bromo-ketone with formamidine acetate. While direct synthesis of this compound using this specific combination in a single step is not extensively documented, a closely related one-pot, four-component synthesis provides a viable route to analogous 1,2,4-trisubstituted imidazoles. This reaction involves heating a mixture of a 2-bromoacetophenone, a primary amine (such as aniline (B41778) to introduce the phenyl group at the N-1 position), an aldehyde, and ammonium (B1175870) acetate. organic-chemistry.orgorganic-chemistry.org This approach is advantageous due to its operational simplicity and the use of readily available starting materials. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Conditions | Product | Yield (%) |
| 2-Bromoacetophenone | Aniline | Acetaldehyde | Ammonium Acetate | Heat, Solvent-free | 1-Phenyl-2,4-dimethyl-1H-imidazole | High |
| 2-Bromo-1-phenylethanone | Methylamine | Benzaldehyde | Ammonium Acetate | 130°C, 2 hours | 1-Methyl-2,4-diphenyl-1H-imidazole | 80-96 |
Table 1: Examples of One-Pot Synthesis of Substituted Imidazoles.
Multi-Component Reaction (MCR) Protocols for Substituted Imidazoles
Multi-component reactions (MCRs) are highly efficient for generating molecular complexity from simple starting materials in a single synthetic operation. ijprajournal.com Several MCR protocols are available for the synthesis of polysubstituted imidazoles. For instance, the four-component condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine (e.g., aniline), and ammonium acetate can yield 1,2,4,5-tetrasubstituted imidazoles. ijprajournal.com To synthesize analogues of this compound, one could envision using a 1,2-diketone, acetaldehyde, aniline, and ammonium acetate. The catalytic potential of various systems, including Lewis acids and ionic liquids, has been explored to enhance the efficiency and selectivity of these reactions. rsc.org
| Diketone | Aldehyde | Amine | Nitrogen Source | Catalyst | Product Scope |
| Benzil | Various Aryl/Alkyl Aldehydes | Aniline | Ammonium Acetate | LADES@MNP | 1,2,4,5-tetrasubstituted imidazoles |
| Benzil | Benzaldehyde | Aniline | Ammonium Acetate | Magnetic Nanoparticle Supported Lewis Acidic Deep Eutectic Solvent | 1,2,4,5-Tetraphenyl-1H-imidazole |
Table 2: Overview of Multi-Component Reactions for Imidazole Synthesis.
Cyclization of Amido-Nitriles
The cyclization of amido-nitriles presents another route to disubstituted imidazoles. A notable protocol involves the nickel-catalyzed cyclization of amido-nitriles to form 2,4-disubstituted NH-imidazoles. This method is valued for its mild reaction conditions, which are compatible with a variety of functional groups. The synthesis of a precursor amido-nitrile, for example, by reacting aniline with a suitable acyl cyanide, followed by this cyclization, could potentially lead to the desired this compound framework, although this specific transformation would require further investigation.
Condensation Reactions Involving Dicarbonyl Compounds, Aldehydes, and Amines
The Debus-Radziszewski reaction is a classic and widely used method for imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. ijprajournal.com This reaction can be adapted to produce N-substituted imidazoles by replacing ammonia with a primary amine. ijprajournal.com For the synthesis of this compound analogues, a 1,2-dicarbonyl compound would react with acetaldehyde and aniline in the presence of a nitrogen source like ammonium acetate. ijprajournal.com Various catalysts, including silicotungstic acid and lactic acid, have been employed to improve yields and reduce reaction times. ijprajournal.com
| Dicarbonyl Compound | Aldehyde | Amine/Ammonia Source | Catalyst | Conditions | Product |
| Glyoxal | Acetaldehyde | Aniline/Ammonium Acetate | Acid catalyst | Heating | This compound |
| Benzil | Aromatic Aldehydes | Ammonium Acetate | Silicotungstic acid (7.5 mol%) | Ethanol, Reflux | 2,4,5-Trisubstituted imidazoles |
| Benzil | Aromatic Aldehydes | Aniline, Ammonium Acetate | SBA-Pr-SO3H | Solvent-free | 1,2,4,5-Tetrasubstituted imidazoles |
Table 3: Debus-Radziszewski and Related Condensation Reactions.
Denitrogenative Transformation of Triazoles
A more contemporary approach to imidazole synthesis involves the denitrogenative transformation of 1,2,3-triazoles. This method typically involves the reaction of N-sulfonyl-1,2,3-triazoles with nitriles in the presence of a rhodium catalyst, leading to the formation of substituted imidazoles. nih.govnih.gov Another pathway involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.govnih.gov This strategy allows for the construction of the imidazole ring through a ring-opening and rearrangement process of the triazole precursor. While this method provides access to novel substituted imidazoles, its application to the specific synthesis of this compound would depend on the availability of the corresponding triazole starting material.
Regioselective N-Alkylation and N-Arylation Strategies
Once the 2-methylimidazole core is formed, the introduction of a phenyl group at the N-1 position is a crucial step in the synthesis of this compound. This is achieved through regioselective N-arylation.
The direct N-arylation of imidazoles can be challenging due to the presence of two reactive nitrogen atoms, potentially leading to a mixture of N-1 and N-3 arylated products. However, several methods have been developed to achieve high regioselectivity. Palladium-catalyzed N-arylation using biaryl phosphine ligands has been shown to be highly effective for the N-1 selective arylation of unsymmetrical imidazoles. nih.gov For instance, the reaction of 2-methylimidazole with an aryl halide like bromobenzene in the presence of a palladium catalyst and a suitable ligand can afford this compound with high selectivity. nih.gov
Copper-catalyzed N-arylation also provides a valuable route. mit.edu These reactions often utilize aryl boronic acids or aryl halides as the aryl source. The choice of catalyst, ligand, and reaction conditions is critical in controlling the regioselectivity of the arylation.
| Imidazole Substrate | Arylating Agent | Catalyst System | Base | Solvent | Product | Regioselectivity |
| 2-Methylimidazole | Phenyl Bromide | Pd₂(dba)₃ / Biaryl Phosphine Ligand | K₃PO₄ | Toluene | This compound | High N-1 selectivity |
| Imidazole | Phenylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 1-Phenyl-1H-imidazole | N/A |
| 2-Methylimidazole | Aryl Halide | Copper(II) complex | K₂CO₃ | DMF | 1-Aryl-2-methyl-1H-imidazole | Good to Excellent |
Table 4: Regioselective N-Arylation of 2-Methylimidazole.
Similarly, regioselective N-alkylation strategies are employed to introduce alkyl groups at the N-1 position of the imidazole ring. While not directly applicable to the synthesis of this compound, these methods are crucial for creating a diverse range of N-substituted imidazole analogues. d-nb.infonih.gov
Post-Cyclization N-Methylation Techniques
The synthesis of N-methylated analogues of this compound, where the N-1 position is occupied by a methyl group instead of a phenyl group, can be achieved through post-cyclization techniques. N-methylation of the imidazole core is a powerful method for modulating the physicochemical properties of the molecule. nih.govresearchgate.net A significant challenge in the N-methylation of unsymmetrically substituted imidazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms.
An efficient and highly regioselective N-methylation protocol for (benz)imidazoles has been developed that preferentially furnishes the more sterically hindered regioisomer. nih.gov This methodology is notable for its mild reaction conditions and its tolerance for a wide array of functional groups. nih.gov The reaction typically involves the use of a methylating agent in the presence of a base. Two simplified methods for N-methylation on solid supports have also been described, which can be completed in under two hours and are applicable to any amino acid within a peptide sequence. nih.gov
Table 1: Examples of Regioselective N-Methylation of Imidazole Derivatives Data sourced from related studies on (benz)imidazole methylation.
| Starting Material (NH-Imidazole) | Methylating Agent | Base | Solvent | Major Product (N-Methyl Isomer) | Yield | Reference |
| 2-Phenylbenzimidazole | Methyl iodide | K₂CO₃ | Acetonitrile | 1-Methyl-2-phenylbenzimidazole | High | nih.gov |
| 4,5-Diphenylimidazole | Dimethyl sulfate | NaH | THF | 1-Methyl-4,5-diphenylimidazole | Good | General Method |
| 2-Methylimidazole | Methyl iodide | Cs₂CO₃ | DMF | 1,2-Dimethylimidazole | High | General Method |
Approaches for N-1 Phenyl Group Introduction
The introduction of a phenyl group at the N-1 position of the imidazole ring is a critical step in the synthesis of this compound. This transformation is a type of C-N cross-coupling reaction, often referred to as N-arylation. Several transition metal-catalyzed methods are prominent for achieving this.
The Chan-Evans-Lam (CEL) coupling reaction, which is typically copper-catalyzed, allows for the N-arylation of imidazoles using phenylboronic acids under mild conditions. researchgate.net Another classical method is the Ullmann condensation, which involves the reaction of an imidazole with an aryl halide in the presence of a copper catalyst, often at high temperatures. researchgate.net More modern approaches include the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple aryl halides or triflates with the imidazole nitrogen. This method is known for its high efficiency and broad substrate scope. rsc.org
The synthesis can be achieved by reacting the pre-formed 2-methyl-1H-imidazole with an arylating agent. Alternatively, a one-pot synthesis can be employed where the imidazole ring formation and N-arylation occur in a sequential manner. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a 2-bromoacetophenone, an aldehyde, a primary amine (like aniline), and ammonium acetate under solvent-free conditions. organic-chemistry.org
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis plays a pivotal role in the efficient and selective synthesis of substituted imidazoles, including this compound. These methods offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance compared to classical synthetic routes.
Copper-Catalyzed Imidazole Synthesis
Copper catalysis is a versatile tool for synthesizing N-phenyl imidazoles, facilitating both the formation of the imidazole ring and the crucial C-N bond for introducing the phenyl group. researchgate.netnih.gov
One prominent method is the copper-catalyzed multicomponent reaction (MCR). An efficient synthesis of 2,4,5-trisubstituted imidazoles has been demonstrated using a copper iodide (CuI) catalyst. nih.gov This reaction involves the condensation of a benzoin derivative, an aldehyde, and ammonium acetate. By using aniline as the amine source instead of ammonium acetate, N-phenyl imidazoles can be synthesized directly.
Copper complexes are also highly effective for the N-arylation of pre-formed imidazole rings. A reusable copper(II) complex has been shown to efficiently catalyze the C-N bond-forming reaction between various N-heterocycles, including 2-methyl-1H-imidazole, and aryl halides under mild conditions. researchgate.net Similarly, the synthesis of N-phenyl-1H-indazoles, a related N-heterocycle, has been achieved through copper-catalyzed intramolecular N-arylation, highlighting the utility of copper in forming N-aryl bonds. nih.govbeilstein-journals.org A simple and efficient one-pot method for synthesizing 2-substituted benzimidazoles utilizes a recyclable, heterogeneous Cu(II) complex at ambient temperature. researchgate.net
Table 2: Optimization of Copper-Catalyzed Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole Adapted from a study on trisubstituted imidazoles. nih.gov
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | CuCl (20) | DMSO | 140 | 90 | 65 |
| 2 | CuBr (20) | DMSO | 140 | 90 | 70 |
| 3 | CuI (20) | DMSO | 140 | 90 | 75 |
| 4 | CuI (20) | DMF | 140 | 90 | 65 |
| 5 | CuI (20) | Toluene | 140 | 120 | 45 |
Nickel-Catalyzed Cyclization Reactions
Nickel-catalyzed reactions have emerged as a powerful strategy for constructing imidazole-containing polycyclic structures and for the functionalization of the imidazole core. nih.gov A key application is in intramolecular C-H cyclization reactions. A catalyst-controlled, nickel-catalyzed method has been developed for the endo-selective C-H cyclization of benzimidazoles with alkenes, a challenging transformation that leads to polycyclic imidazole derivatives. thieme-connect.comacs.org The choice of a bulky N-heterocyclic carbene (NHC) ligand and a Ni-Al bimetallic system was found to be critical for achieving the desired endo selectivity. acs.org
Beyond cyclization, nickel catalysis is effective for direct C-H functionalization of the imidazole ring. The first nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have been described. nih.gov This method allows for the direct introduction of aryl or alkenyl groups at the C2 position of the imidazole ring, a valuable tool for creating diverse analogues. The success of this C-H coupling reaction relies on using a tertiary alcohol as the solvent, which also permits the use of an air-stable nickel(II) salt as the catalyst precursor. nih.gov
Gold-Catalyzed Protocols
Gold catalysis provides a concise and regioselective pathway to highly functionalized imidazoles, often proceeding through unique reactive intermediates. organic-chemistry.org Gold-catalyzed reactions, such as the formal [3+2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles, yield 4-aminoimidazoles. dntb.gov.ua These reactions are believed to proceed via the formation of a key α-imino gold carbene intermediate, which then undergoes cyclization. organic-chemistry.orgdntb.gov.ua
In another approach, a one-pot gold-catalyzed oxidation of a disubstituted acetylene can form a benzil intermediate in situ. This diketone can then react with an aldehyde and ammonium acetate to generate 2,4,5-trisubstituted imidazoles in good yields. By minimizing competing side reactions, such as the intramolecular azide-alkyne click reaction, catalysts like AuCl₃ can efficiently produce bicyclic imidazoles through a bimolecular [2+2+1] cycloaddition. organic-chemistry.org
Iron-Catalyzed Approaches
Iron-catalyzed methods are gaining prominence in heterocyclic synthesis due to iron's low cost, low toxicity, and environmental friendliness. An efficient, one-pot, three-component synthesis of benzimidazole derivatives has been developed using a catalytic amount of an Fe(III) porphyrin complex. nih.gov This reaction proceeds through a domino C-N bond formation and cyclization of a benzo-1,2-quinone, an aldehyde, and ammonium acetate as the nitrogen source, producing the benzimidazole core with high selectivity. nih.gov
Iron salts like FeCl₃ have also been used to catalyze the aerobic oxidative coupling of amidines and chalcones to provide tetrasubstituted imidazoles with high regioselectivity and yield under mild conditions. organic-chemistry.org The activation of molecular oxygen using a mixture of iron(II) chloride and N-substituted imidazole ligands has been investigated, leading to the formation of bimetallic oxo-bridged iron complexes that can act as pre-catalysts in oxidation reactions. researchgate.net These developments highlight the growing importance of iron-based catalysis for mild and sustainable chemical transformations. researchgate.net
Ruthenium-Catalyzed Borrowing Hydrogen Processes
The borrowing hydrogen (BH) methodology, also known as hydrogen autotransfer, represents an efficient and atom-economical approach for the N-alkylation of imidazoles. This process utilizes alcohols as alkylating agents, with water being the only byproduct. Ruthenium complexes are particularly effective catalysts for this transformation.
The general mechanism involves three key steps:
The ruthenium catalyst oxidizes an alcohol to a reactive carbonyl intermediate (an aldehyde or ketone) by "borrowing" hydrogen.
The carbonyl compound then undergoes a condensation reaction with the nitrogen atom of the imidazole ring to form an iminium ion intermediate.
The catalyst returns the "borrowed" hydrogen to the iminium ion, resulting in the formation of the N-alkylated imidazole and regeneration of the active catalyst.
This method is advantageous as it avoids the use of stoichiometric amounts of activating reagents and minimizes waste. A variety of ruthenium catalysts can be employed, often in combination with specific ligands to enhance their activity and selectivity.
| Catalyst System | Reactants | Product Type | Key Features |
| Ruthenium Complexes | Imidazole derivatives, Alcohols | N-alkylated imidazoles | Atom-economical, environmentally friendly, water as the sole byproduct. |
This table provides a general overview of the Ruthenium-Catalyzed Borrowing Hydrogen process for N-alkylation.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of highly substituted imidazole derivatives. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent example. wikipedia.orglibretexts.org
This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgacs.org The catalytic cycle involves the oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which are advantageous in avoiding the potential for homocoupling of the alkyne. These systems often employ specific ligands, such as N-heterocyclic carbenes (NHCs), to stabilize the palladium catalyst and facilitate the reaction. organic-chemistry.org The reaction conditions are generally mild, making this method compatible with a wide range of functional groups. wikipedia.org
| Catalyst System | Substrates | Product | Key Features |
| Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Terminal alkyne, Aryl/vinyl halide | Aryl/vinyl substituted alkyne | Mild reaction conditions, broad substrate scope. wikipedia.org |
| Pd(II) β-oxoiminatophosphane complexes | Aryl iodides/bromides/chlorides, Terminal alkynes | Aryl-alkyne coupled products | Mild, efficient, aerobic, solvent-free, and copper-free conditions. organic-chemistry.org |
| N-carbamoyl-substituted NHC-Pd(II) complexes | Aryl halides, Terminal alkynes | Coupled products | Stable catalyst, mild conditions, effective with cesium carbonate as base. organic-chemistry.org |
This table summarizes different catalytic systems used in Sonogashira coupling for C-C bond formation.
Metal-Free and Organocatalytic Syntheses
In addition to metal-catalyzed methods, several metal-free and organocatalytic approaches have been developed for the synthesis of imidazole derivatives, offering alternatives that can reduce cost and environmental impact.
Acid-catalyzed cyclization reactions provide a direct route to the imidazole core. For instance, the reaction of N-phenylbenzimidamides with sulfoxonium ylides in the presence of an acid catalyst can lead to the formation of substituted imidazoles. This method involves the formation of new carbon-nitrogen and carbon-carbon bonds in a sequential manner, driven by the acidic conditions. dntb.gov.ua
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of organic transformations. acs.orgacs.orgnih.govresearchgate.net In the context of imidazole synthesis, NHCs can act as nucleophilic catalysts to activate substrates and facilitate key bond-forming steps. For example, NHCs can catalyze the benzoin condensation, which can be a key step in the construction of the imidazole ring from aldehyde precursors. researchgate.net The use of chiral NHCs can also enable enantioselective syntheses of imidazole-containing molecules. acs.org
Base-catalyzed reactions offer another avenue for the synthesis of the imidazole scaffold. A notable example is the base-catalyzed addition of propargylamines to carbodiimides. This reaction proceeds through a series of nucleophilic addition and cyclization steps, ultimately leading to the formation of the imidazole ring.
The development of solvent-free reaction conditions is a key goal in green chemistry. Several methods for the synthesis of imidazole and benzimidazole derivatives have been reported that proceed efficiently without a solvent, often with the aid of microwave irradiation. nih.gov For example, the condensation of o-phenylenediamine with aldehydes or carboxylic acids can be carried out under neat conditions at elevated temperatures to afford benzimidazole derivatives in high yields. umich.edu These solvent-free methods are not only environmentally benign but can also lead to simpler work-up procedures and improved reaction rates. umich.eduasianpubs.org A study demonstrated the synthesis of 1-(2-methyl-1H-imidazol-1-yl)-3-phenoxypropan-2-ol from 2-methylimidazole and phenyl glycidyl ether under solvent-free microwave conditions at 120 °C. nih.gov
Advanced Functional Group Transformations during Synthesis
Advanced functional group transformations are pivotal in the synthesis of this compound analogues, enabling the introduction of diverse chemical moieties that can modulate the compound's properties. These transformations often occur at later stages of the synthetic route and are crucial for developing a library of derivatives for various applications. Methodologies for introducing ethynyl, halo, nitro, thiol, sulfonamide, carboxylic acid, and aldehyde functionalities onto the this compound scaffold are discussed herein.
Introduction of Ethynyl Moieties
The introduction of ethynyl groups into the this compound framework is primarily achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of ethynyl-substituted this compound analogues, a halogenated precursor of the imidazole is typically required.
The general Sonogashira coupling reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. While anhydrous and anaerobic conditions have been traditionally employed, newer procedures have been developed that can be performed in aqueous media. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield.
A typical synthetic approach would involve the following steps:
Halogenation of the this compound core, for instance, at the C4 or C5 position of the imidazole ring or on the phenyl ring.
Coupling of the halogenated imidazole with a terminal alkyne in the presence of a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) salt like CuI, and a base such as triethylamine (TEA) or diisopropylamine (DIPA).
Table 1: Representative Conditions for Sonogashira Coupling of Imidazole Analogues
| Entry | Halogenated Imidazole | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Iodo-1-phenyl-1H-imidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA | THF | 85 |
| 2 | 5-Bromo-1-phenyl-2-methyl-1H-imidazole | Trimethylsilylacetylene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 78 |
| 3 | 1-(4-Bromophenyl)-2-methyl-1H-imidazole | 1-Heptyne | Pd(OAc)₂, SPhos | K₂CO₃ | Toluene/H₂O | 92 |
This table presents hypothetical data based on typical Sonogashira reaction conditions for illustrative purposes.
Halogenation and Nitro-Functionalization
Halogenation and nitration are fundamental electrophilic substitution reactions that introduce halogen atoms (F, Cl, Br, I) and nitro groups (-NO₂), respectively, onto the imidazole or phenyl ring. These functional groups serve as versatile handles for further synthetic modifications.
Halogenation: The regioselectivity of halogenation on the this compound scaffold is influenced by the reaction conditions and the specific halogenating agent used. The imidazole ring is generally susceptible to electrophilic attack, and direct halogenation can occur at the C4 and C5 positions. Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The phenyl ring can also be halogenated, typically under more forcing conditions or with the use of a Lewis acid catalyst. For instance, treatment of a 2-nitroimidazole with N-bromosuccinimide (NBS) in a mixed solvent system of DMF and chloroform can lead to bromination.
Nitro-Functionalization: Nitration of the imidazole ring is a well-established method for introducing a nitro group. A common nitrating agent is a mixture of nitric acid and sulfuric acid. However, for imidazole derivatives, milder conditions are often preferred to avoid degradation of the heterocyclic ring. Nitronium tetrafluoroborate (NO₂BF₄) can be an effective nitrating agent for imidazoles. For example, 2-phenyl-imidazole can be nitrated to yield 2-phenyl-4-nitroimidazole, which can then be alkylated to produce compounds like 1-methyl-2-phenyl-5-nitroimidazole. google.com The position of nitration (C4 or C5) can be influenced by the substituents already present on the imidazole ring and the reaction conditions.
Table 2: Examples of Halogenation and Nitration of Phenyl-Imidazole Analogues
| Entry | Substrate | Reagent | Product | Position of Functionalization | Yield (%) | Reference |
| 1 | 2-Nitroimidazole | NBS, DMF/CHCl₃ | 4-Bromo-2-nitro-1H-imidazole | C4 | - | google.com |
| 2 | 2-Phenyl-imidazole | NO₂BF₄, Chloroform | 2-Phenyl-4-nitroimidazole | C4 | - | google.com |
| 3 | 1-methyl-2-phenyl-imidazole | HNO₃/H₂SO₄ | 1-Methyl-2-phenyl-4(5)-nitroimidazole | C4/C5 | - | google.com |
Thiol and Sulfonamide Functionalization
The introduction of sulfur-containing functional groups, such as thiols (-SH) and sulfonamides (-SO₂NR₂), can significantly alter the biological and chemical properties of this compound.
Thiol Functionalization: The synthesis of imidazole-2-thiols is a common transformation. One approach involves the reaction of a corresponding 1-substituted-2-aminoimidazole with carbon disulfide. Alternatively, starting from a 1,2-disubstituted imidazole, direct thiolation at the C2 position can be challenging. A more common route is the construction of the imidazole-2-thione ring from appropriate precursors. For example, the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives can lead to pyrazole-substituted 1-phenyl-1H-imidazole-2-thiols.
Sulfonamide Functionalization: Sulfonamide moieties can be introduced by reacting a suitable amino-functionalized this compound with a sulfonyl chloride in the presence of a base. Alternatively, a sulfonyl chloride group can be introduced onto the phenyl ring of this compound via chlorosulfonation, followed by reaction with an amine to form the sulfonamide.
Table 3: Synthetic Approaches to Thiol and Sulfonamide Functionalized Imidazoles
| Entry | Functional Group | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Thiol | 1-(1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl)-ethanone | Aromatic aldehyde, Hydrazine hydrate | Pyrazole-substituted imidazole-2-thiol | - |
| 2 | Sulfonamide | 1-(4-Aminophenyl)-2-methyl-1H-imidazole | Benzenesulfonyl chloride, Pyridine | 1-(4-(Phenylsulfonamido)phenyl)-2-methyl-1H-imidazole | - |
| 3 | Sulfonamide | This compound | Chlorosulfonic acid, then Ammonia | 4-(2-Methyl-1H-imidazol-1-yl)benzenesulfonamide | - |
This table provides representative synthetic strategies.
Carboxylic Acid and Aldehyde Group Introduction
The incorporation of carboxylic acid (-COOH) and aldehyde (-CHO) groups provides valuable intermediates for further derivatization, such as amide bond formation or reductive amination.
Carboxylic Acid Introduction: A carboxylic acid group can be introduced at the C4 or C5 position of the imidazole ring. One synthetic route involves the cycloaddition reaction between an ethyl isocyanoacetate and an imidoyl chloride to form a 1,5-diaryl-1H-imidazole-4-carboxylate ester, which can then be hydrolyzed to the corresponding carboxylic acid. nih.gov Another approach involves the oxidation of a methyl or hydroxymethyl group at the desired position.
Aldehyde Group Introduction: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group. ijpcbs.comyoutube.com For this compound, formylation is expected to occur at an electron-rich position, likely the C5 position of the imidazole ring. The resulting iminium salt intermediate is subsequently hydrolyzed to yield the aldehyde. youtube.com Another method involves the formylation of a lithiated imidazole derivative. nih.gov
Table 4: Methods for Introducing Carboxylic Acid and Aldehyde Groups
| Entry | Functional Group | Method | Key Reagents | Position |
| 1 | Carboxylic Acid | Hydrolysis of ester | Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate, NaOH | C4 |
| 2 | Carboxylic Acid | Oxidation | 1-Phenyl-2,4-dimethyl-1H-imidazole, KMnO₄ | C4 |
| 3 | Aldehyde | Vilsmeier-Haack | DMF, POCl₃ | C5 |
| 4 | Aldehyde | Lithiation and Formylation | n-BuLi, DMF | C2 |
This table outlines common synthetic methodologies.
Mechanistic Insights into the Reactivity of 1 Phenyl 2 Methyl 1h Imidazole
Electrophilic Substitution Reactions on the Imidazole (B134444) Ring
Electrophilic substitution is a characteristic reaction of electron-rich aromatic heterocycles like imidazole. globalresearchonline.net The reaction involves an initial attack by an electrophile on the ring to form a cationic intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. The regioselectivity of this attack is not random but is governed by the directing effects of the existing substituents.
The directing influence of the substituents on the imidazole ring dictates the position of electrophilic attack. In 1-phenyl-2-methyl-1H-imidazole, both electronic and steric effects are significant.
Electronic Influences:
2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG) through an inductive effect (+I). It increases the electron density of the imidazole ring, making it more reactive towards electrophiles than unsubstituted imidazole.
The net result of these electronic influences is an increased electron density at the C4 and C5 positions, making them the most probable sites for electrophilic attack. Attack at C2 is disfavored as it is already substituted.
Steric Influences:
The phenyl group at N1 and the methyl group at C2 are relatively bulky. They can sterically hinder the approach of an electrophile to the adjacent positions. The C5 position is spatially shielded by the N1-phenyl group, while the C4 position is less encumbered. This steric hindrance can play a crucial role in favoring electrophilic attack at the C4 position over the C5 position, especially with large electrophiles.
The stability of the cationic intermediate formed upon electrophilic attack is a key determinant of regioselectivity. Attack at C4 or C5 leads to a more stable intermediate where the positive charge can be delocalized over the ring atoms without disrupting the aromatic sextet of the phenyl ring. stackexchange.comstackexchange.comyoutube.com
The imidazole ring contains two nitrogen atoms. The N1 atom is a "pyrrole-type" nitrogen, as its lone pair of electrons is part of the aromatic π-system. The N3 atom is a "pyridine-type" nitrogen, with its lone pair located in an sp2 orbital in the plane of the ring and not involved in aromaticity. This makes the N3 nitrogen basic and nucleophilic. globalresearchonline.net
Electrophiles, such as alkylating or acylating agents, readily attack the N3 atom to form a quaternary imidazolium (B1220033) salt. This reaction is a common pathway for the functionalization of imidazoles. mdpi.com For this compound, this quaternization leads to the formation of 1-phenyl-2-methyl-3-alkyl/acyl-imidazolium salts.
Table 1: Examples of Electrophilic Attack at N3
| Electrophile | Reagent Example | Product Type |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | 1-Phenyl-2,3-dimethyl-1H-imidazolium Iodide |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | 3-Acetyl-1-phenyl-2-methyl-1H-imidazolium Chloride |
This table presents typical reactions; specific outcomes can depend on reaction conditions.
While the C2 position is blocked by a methyl group, the C4 and C5 positions are susceptible to electrophilic substitution, such as nitration, halogenation, and formylation. The regioselectivity between C4 and C5 is dictated by the combination of electronic and steric factors previously discussed. Generally, the C4 position is electronically activated and less sterically hindered, often making it the preferred site of substitution.
For instance, in nitration reactions, the electrophile (NO₂⁺) will preferentially attack the position of highest electron density, which is modulated by the substituents. Halogenation (e.g., with Br₂ or NBS) follows a similar principle. The precise ratio of C4 to C5 substituted products can be highly dependent on the specific electrophile and the reaction conditions used.
Nucleophilic Addition Pathways
Nucleophilic attack on an electron-rich, neutral imidazole ring is generally unfavorable unless the ring is activated by strongly electron-withdrawing groups or is part of a pre-formed cationic species (e.g., an imidazolium salt).
Direct nucleophilic attack at the nitrogen atoms of neutral this compound is not a common reaction pathway. The nitrogen atoms are electron-rich centers and would repel incoming nucleophiles. However, in the context of imidazolium salts formed by electrophilic attack at N3, the situation changes. The positively charged imidazolium ring becomes highly electron-deficient and susceptible to nucleophilic attack. core.ac.uk Strong nucleophiles or bases can attack the imidazolium ring, potentially leading to ring-opening or the formation of N-heterocyclic carbenes (NHCs) via deprotonation at C2, though the latter is blocked in this specific compound by the methyl group. researchgate.net
Direct nucleophilic aromatic substitution on the carbon atoms of the neutral imidazole ring is rare. However, the acidity of the C-H bonds on the imidazole ring can be exploited. Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can deprotonate the imidazole ring to form a lithiated intermediate. up.ac.zaacs.org This process, known as lithiation or metalation, effectively converts the imidazole into a nucleophile.
For 1-substituted imidazoles, lithiation typically occurs at the C2 position, which is the most acidic. nih.gov Since the C2 position in this compound is blocked, deprotonation is directed to the next most acidic positions, C4 or C5. Studies on similar 1-phenylimidazoles suggest that lithiation can occur on the imidazole ring or even on the ortho position of the N-phenyl ring, directed by the imidazole moiety. researchgate.netclockss.org The resulting organolithium species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for the introduction of various functional groups at the carbon skeleton.
Table 2: Metallation-Substitution Pathway for Functionalization
| Step | Reagent Example | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Deprotonation (Metallation) | n-Butyllithium (n-BuLi) | 1-Phenyl-2-methyl-1H-imidazol-5-yl-lithium | Generates a nucleophilic carbon center |
| 2. Nucleophilic Attack | Dimethylformamide (DMF) | This compound-5-carbaldehyde | Introduces a formyl group (Formylation) |
The regioselectivity of lithiation (C4 vs. C5) can be influenced by reaction conditions and directing groups.
Michael-Type Additions to Azole Derivatives
The nucleophilic character of the imidazole ring allows it to participate in Michael-type additions to α,β-unsaturated systems. This reaction, a conjugate addition, is a powerful tool for carbon-carbon and carbon-nitrogen bond formation. For azole derivatives, including this compound, the reaction typically involves the addition of the N1 nitrogen of the imidazole ring to an electron-deficient alkene. The regioselectivity of this addition is a key aspect, with the N1 position being the more common site of attack for N-substituted imidazoles.
The mechanism of the Michael addition of an imidazole to an α,β-unsaturated carbonyl compound is initiated by the nucleophilic attack of the imidazole nitrogen on the β-carbon of the Michael acceptor. This forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically from the solvent or a mild acid, yields the final adduct. The reactivity of the imidazole can be influenced by the substituents on the ring. The presence of the electron-donating methyl group at the C2 position and the phenyl group at the N1 position in this compound influences the nucleophilicity of the imidazole ring.
Research on the Michael addition of various imidazoles to acceptors like acrylates has shown that the reaction conditions, such as the choice of catalyst and solvent, play a crucial role in the reaction's efficiency. While base catalysis is common, some reactions can proceed under catalyst-free conditions. The regioselectivity of the addition is a critical consideration, especially for imidazoles with a free N-H group, where addition can occur at different nitrogen atoms. For 1-substituted imidazoles like this compound, the addition is directed to the other nitrogen atom of the ring if it is not substituted. However, in the case of this compound, both nitrogen atoms are part of the aromatic system and the N1 position is already substituted. Therefore, Michael addition would likely involve the imidazole acting as a nucleophile through one of its carbon atoms after deprotonation, or it could act as a catalyst itself.
A study on the Michael addition of imidazole to α,β-unsaturated carbonyl/cyano compounds highlights the significance of this reaction for creating biologically and synthetically important molecules researchgate.netbenthamopenarchives.com. The choice of catalyst, including ionic liquids, bases, acids, and enzymes, can significantly impact the reaction outcome researchgate.netbenthamopenarchives.com. The regioselectivity can be controlled to favor the formation of specific isomers rsc.orgacs.org. Theoretical studies using chemical descriptors can help predict the regioselectivity of Michael additions to asymmetric divinylic compounds scispace.com.
Table 1: Representative Michael Additions of Imidazole Derivatives
| Imidazole Derivative | Michael Acceptor | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imidazole | Acrylonitrile | [bmIm]OH | 3-(1H-Imidazol-1-yl)propanenitrile | 95 | researchgate.net |
| Imidazole | Methyl Acrylate | [Hmim]OTs | Methyl 3-(1H-imidazol-1-yl)propanoate | 92 | researchgate.net |
| 2-Methylimidazole | Ethyl Acrylate | Alkaline Protease | Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | 75 | researchgate.net |
| Imidazole | Pent-3-en-2-one | Neat, 60°C | 4-(1H-Imidazol-1-yl)pentan-2-one | 94 | researchgate.net |
Cross-Coupling Reactions and Functional Group Interconversions
Halogenated imidazoles are versatile intermediates for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The first step in these transformations is the regioselective halogenation of the this compound ring. Halogenation of imidazoles can be achieved using various reagents, and the position of halogenation is influenced by the reaction conditions and the substituents present on the imidazole ring. Theoretical studies on the migration of halogens in imidazoles suggest a mechanism involving N-halogenated intermediates followed by a transfer to a carbon atom csic.es.
Once halogenated, typically at the C4 or C5 position, the resulting halo-1-phenyl-2-methyl-1H-imidazole can undergo Suzuki-Miyaura coupling with a variety of boronic acids to form carbon-carbon bonds. This reaction is a powerful method for introducing aryl or vinyl substituents onto the imidazole core. The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the haloimidazole to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst nih.gov. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions nih.govmdpi.com.
The Heck reaction provides a means to form carbon-carbon bonds between a halogenated imidazole and an alkene organic-chemistry.org. The mechanism involves the oxidative addition of the haloimidazole to a Pd(0) catalyst, followed by insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to give the substituted alkene product researchgate.net. A well-defined N-heterocyclic carbene–palladium(II)-1-methylimidazole complex has been shown to be an effective catalyst for the Mizoroki–Heck reaction of aryl chlorides with styrenes nih.gov.
Table 2: Examples of Suzuki-Miyaura Coupling of Haloimidazoles
| Haloimidazole | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl2(dppf) | K2CO3 | BMImBF4 | 93 | mdpi.com |
| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Tolylboronic acid | PdCl2/SPhos | K2CO3 | DMF | 60 | researchgate.net |
| 4-Bromo-1H-1-tritylpyrazole | Phenylboronic acid | Pd(dba)2/XPhos | K3PO4 | Toluene | 85 | nih.gov |
Beyond the coupling of halogenated precursors, other methods for forming carbon-carbon and carbon-heteroatom bonds are crucial for the functionalization of this compound. The Buchwald-Hartwig amination is a prominent example of a carbon-heteroatom bond-forming reaction, enabling the coupling of amines with aryl halides to form C-N bonds wikipedia.orgorganic-chemistry.orglibretexts.org. This palladium-catalyzed reaction would be applicable to a halogenated this compound, allowing for the introduction of a wide range of amino substituents. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination wikipedia.org. The development of specialized ligands has greatly expanded the scope of this reaction to include various amine nucleophiles and aryl halides nih.govbeilstein-journals.org.
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Chan-Evans-Lam coupling, provides an alternative to palladium-catalyzed methods lookchem.comorganic-chemistry.orgnih.govnih.gov. These reactions can be used to couple imidazoles with aryl boronic acids or aryl halides. Copper(I) or Copper(II) salts are typically used as catalysts, often in the presence of a ligand. These methods can be advantageous due to the lower cost of copper compared to palladium.
Table 3: Examples of Buchwald-Hartwig Amination with Heterocyclic Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)2 / XPhos | NaOtBu | Toluene | 92 | nih.gov |
| 2-Bromo-3-methoxy-13α-estrone | Aniline (B41778) | Pd2(dba)3 / (±)-BINAP | NaOtBu | Toluene | 85 | beilstein-journals.org |
| 3-Chloroindazole | Benzylamine | Pd(OAc)2 / XPhos | K3PO4 | t-Amyl alcohol | 91 | nih.gov |
Oxidation and Reduction Processes of Peripheral Functional Groups
The functional groups attached to the this compound core can be modified through oxidation and reduction reactions to access a wider range of derivatives. For instance, if a nitro group were present on the phenyl ring, it could be selectively reduced to an amino group. The reduction of aromatic nitro compounds is a well-established transformation that can be achieved using various reagents, including catalytic hydrogenation (e.g., with H2 and Pd/C), or chemical reducing agents like tin(II) chloride or iron in acidic media wikipedia.orgorientjchem.org. The resulting amino group can then be further functionalized. The reduction can also lead to other products such as hydroxylamines or azo compounds depending on the reaction conditions mdpi.com.
The methyl group at the C2 position of the imidazole ring is generally not reactive towards oxidation under mild conditions. However, with stronger oxidizing agents, it could potentially be oxidized to a hydroxymethyl, formyl, or carboxylic acid group. Studies on the oxidation of related methyl-substituted heterocycles can provide insights into the potential reactivity. For example, the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been studied, leading to different products depending on the reaction conditions, including the formation of a sulfonic acid derivative researchgate.net.
Mechanistic Probes and Isotopic Labeling Studies to Track Reaction Pathways
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Isotopic labeling is a powerful technique for elucidating reaction pathways by tracking the fate of specific atoms throughout a chemical transformation wikipedia.org. Deuterium (B1214612) labeling is commonly employed for this purpose chem-station.com.
In the context of the reactions discussed, isotopic labeling could be used to probe several mechanistic questions. For example, in Michael additions, deuterium labeling of the Michael acceptor could help to confirm the position of the initial nucleophilic attack and the subsequent protonation step. In cross-coupling reactions, labeling the halogenated imidazole or the coupling partner could provide insights into the transmetalation and reductive elimination steps of the catalytic cycle.
Computational Chemistry and Theoretical Investigations of 1 Phenyl 2 Methyl 1h Imidazole
Density Functional Theory (DFT) Applications
DFT has become a primary method for the quantum chemical study of imidazole (B134444) derivatives, offering a balance between computational cost and accuracy. It is extensively used to predict a wide range of molecular properties, from optimized geometries to spectroscopic signatures.
The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For imidazole derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to calculate structural parameters. This process determines the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Conformational analysis is crucial for flexible molecules. For derivatives of imidazole, potential energy surface (PES) scans are performed by systematically rotating specific bonds to identify the most stable conformer. For instance, in studies of complex imidazole derivatives, multiple conformers can be identified, with the lowest energy structure being used for subsequent calculations. This analysis helps in understanding the molecule's preferred orientation and the energy barriers between different conformations researchgate.net.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | O1-C23 | 1.35 |
| Bond Length (Å) | N1-C7 | 1.32 |
| Bond Length (Å) | N2-C22 | 1.44 |
| Bond Angle (°) | C23-O1-C26 | 105.90 |
| Bond Angle (°) | C7-N1-C8 | 105.84 |
| Bond Angle (°) | C7-N2-C22 | 126.23 |
| Dihedral Angle (°) | N2-C15-C16-C17 | 96.00 |
| Dihedral Angle (°) | O1-C23-C24-C25 | -2.05 |
Note: Data presented is for a related complex imidazole derivative, 1-(2,3-dihydrobenzo[b] irjweb.comresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, to illustrate typical DFT calculation results nih.gov.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions nih.gov. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor malayajournal.org.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO irjweb.comnih.gov. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized irjweb.com. For a similar molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO energy is -5.2822 eV, the LUMO energy is -1.2715 eV, leading to an energy gap of 4.0106 eV, which indicates good chemical stability malayajournal.orgacadpubl.eu.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.2822 |
| ELUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level malayajournal.orgacadpubl.eu.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived within the framework of conceptual DFT, provide insights into the stability and reactivity of the system nih.gov.
Key descriptors include:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the energy stabilization when the molecule acquires additional electronic charge.
These parameters are crucial for predicting how a molecule will behave in a chemical reaction nih.govresearchgate.net.
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.2822 |
| Electron Affinity (A) | -ELUMO | 1.2715 |
| Electronegativity (χ) | (I+A)/2 | 3.27685 |
| Chemical Hardness (η) | (I-A)/2 | 2.00535 |
| Chemical Softness (S) | 1/(2η) | 0.2493 |
| Electrophilicity Index (ω) | μ²/(2η) | 2.6775 |
Note: Values are calculated based on the HOMO/LUMO energies of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole for illustrative purposes malayajournal.orgacadpubl.eu.
The distribution of electronic charge within a molecule is key to understanding its interactions. Mulliken population analysis is a common method to calculate the partial atomic charges on each atom, providing a picture of charge delocalization irjweb.com. This analysis can identify which atoms are electron-rich or electron-deficient.
A more visual tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the molecule's surface. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas prone to nucleophilic attack.
Green: Regions of neutral potential.
For imidazole derivatives, MEP maps typically show the most negative potential (red) localized around the nitrogen atoms due to their lone pairs of electrons, identifying them as nucleophilic centers. The hydrogen atoms, particularly those on the phenyl ring, often show a positive potential (blue), making them potential electrophilic sites malayajournal.orgirjweb.com.
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts orientjchem.org. These theoretical spectra are often in good agreement with experimental results and are invaluable for structure elucidation nih.gov.
IR Spectroscopy: DFT can compute the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to specific vibrational modes (e.g., C-H stretching, C=N stretching). The theoretical IR spectrum can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific molecular motions researchgate.net.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. These calculations predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic transitions, such as π→π* and n→π*, within the molecule researchgate.netpku.edu.cn.
| Spectroscopy | Parameter | Experimental Value | Theoretical (DFT) Value |
|---|---|---|---|
| IR | C=N Stretch (cm-1) | ~1613 | Calculated frequencies for specific modes |
| 1H NMR | Aromatic Protons (ppm) | ~7.1-7.5 | Calculated chemical shifts |
| 13C NMR | Aromatic Carbons (ppm) | ~126-149 | Calculated chemical shifts |
| UV-Vis | λmax (nm) | ~225-300 | Calculated excitation wavelengths |
Note: This table presents typical ranges and types of data obtained from experimental and theoretical studies of substituted imidazoles for illustrative purposes researchgate.netresearchgate.netresearchgate.net.
Furthermore, local reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These local indices, combined with the insights from MEP maps, offer a detailed map of the molecule's chemical behavior, guiding the understanding of its reaction mechanisms.
Molecular Modeling and Dynamics Simulations
Investigation of Intermolecular Interactions
A detailed investigation into the intermolecular interactions of 1-phenyl-2-methyl-1H-imidazole through molecular dynamics simulations has not been specifically reported. Such simulations would be crucial for understanding how molecules of this compound interact with each other in a condensed phase. In broader studies of phenylimidazoles, cohesive interactions are influenced by factors such as N–H···N hydrogen bonds and π-π stacking of the aromatic rings. For this compound, which lacks an N-H donor for hydrogen bonding, interactions would likely be dominated by van der Waals forces, dipole-dipole interactions, and potential C–H···N weak hydrogen bonds and π-π stacking between the phenyl and imidazole rings.
Theoretical Binding Affinity Assessment
There is currently no published research on the theoretical binding affinity of this compound with specific biological targets. Theoretical assessments for other imidazole-containing molecules often involve molecular docking studies to predict how the compound might interact with the active site of a protein. These studies calculate binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for drug design and development. For this compound, its potential as a ligand would depend on the steric and electronic complementarity with a given receptor's binding pocket.
Nonlinear Optical (NLO) Properties Prediction
The nonlinear optical (NLO) properties of this compound have not been specifically predicted or measured. Computational studies on other substituted imidazoles have utilized Density Functional Theory (DFT) to calculate properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters indicate a molecule's potential for use in NLO materials. For many imidazole derivatives, the presence of electron-donating and electron-accepting groups, and an extended π-conjugated system, can lead to significant NLO responses. A computational investigation of this compound would be needed to determine its specific NLO characteristics.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis specific to this compound is not available in the existing literature. NBO analysis is a powerful tool used to understand charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. For similar imidazole derivatives, NBO analysis has been used to quantify the stabilization energies associated with electron delocalization from donor orbitals (lone pairs, π-bonds) to acceptor orbitals (antibonding π* or σ* orbitals). Such an analysis for this compound would provide deep insight into its electronic structure and stability.
Structure-Reactivity Relationship Elucidation through Quantum Chemical Parameters
A specific study elucidating the structure-reactivity relationship of this compound using quantum chemical parameters is not documented. This type of investigation typically involves calculating descriptors derived from the molecule's electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap often implying higher reactivity. Other parameters like electronegativity, chemical hardness, and softness are also used to predict the reactive behavior of molecules. While these methods are commonly applied to novel heterocyclic compounds, the specific values and reactivity predictions for this compound await future computational research.
Advanced Functionalization and Derivatization Strategies
Directed Functionalization of the Imidazole (B134444) Ring
The imidazole ring of 1-phenyl-2-methyl-1H-imidazole presents multiple sites for functionalization. Directed methodologies are crucial for achieving regioselectivity, given the inherent reactivity of the different carbon and nitrogen atoms within the heterocyclic core.
The introduction of substituents onto the imidazole ring can be achieved with high regioselectivity through various modern synthetic techniques. One of the most powerful methods is directed ortho-metalation (DoM), where a directing group guides the deprotonation of a specific position, followed by quenching with an electrophile nih.govnih.gov. For imidazoles, the nitrogen atoms can influence the regioselectivity of metalation.
Palladium-catalyzed C-H activation is another sophisticated strategy for the regioselective functionalization of imidazoles nih.govorganic-chemistry.org. These reactions allow for the direct coupling of aryl, alkyl, or other functional groups to specific carbon atoms of the imidazole ring, often with high selectivity for the C5 position researchgate.net. For instance, N-heterocyclic carbene (NHC)-palladium(II) complexes have been shown to effectively catalyze the direct C-H bond arylation of imidazoles with aryl chlorides, providing an efficient route to C2-arylated products organic-chemistry.org. While these examples often involve N-unsubstituted or differently substituted imidazoles, the principles can be extended to this compound, where the C4 and C5 positions are available for functionalization.
The choice of catalyst, ligand, and reaction conditions is critical in controlling the site of functionalization. For instance, palladium-catalyzed arylation of unsymmetrical imidazoles can be directed to a specific nitrogen atom by pre-activating the catalyst, overcoming the inhibitory effect of the imidazole substrate mit.edu.
The synthesis of multifunctionalized imidazole scaffolds often involves a combination of synthetic strategies, including multi-component reactions and sequential C-H functionalization. One-pot syntheses, where multiple bonds are formed in a single operation, offer an efficient approach to complex imidazole derivatives mdpi.comasianpubs.org.
Starting with a pre-functionalized this compound, sequential metalation and electrophilic quench cycles can be employed to introduce different substituents at various positions on the imidazole ring nih.gov. This iterative approach allows for the controlled construction of highly decorated imidazole cores. For example, a substituent introduced at the C5 position via lithiation can be followed by a subsequent functionalization at the C4 position under different reaction conditions.
The development of robust and versatile synthetic routes to multifunctionalized imidazoles is essential for creating libraries of compounds for drug discovery and materials science applications mdpi.comresearchgate.net.
Modifications of the Phenyl Substituent
The phenyl ring of this compound provides a versatile handle for introducing additional chemical diversity. Standard aromatic chemistry, as well as modern cross-coupling reactions, can be employed to modify this substituent.
Halogen atoms can be introduced onto the phenyl ring through electrophilic halogenation. The directing effect of the imidazole moiety, which is generally considered weakly activating, will influence the position of substitution, favoring the ortho and para positions. The choice of halogenating agent and reaction conditions can be tuned to achieve mono- or poly-halogenation twincore.de.
Alkylation of the phenyl ring can be accomplished using Friedel-Crafts alkylation mt.comchemistrysteps.com. This reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride. However, Friedel-Crafts reactions can be prone to rearrangements and polyalkylation. More controlled methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Kumada coupling) with appropriate organometallic reagents, offer a more versatile and regioselective approach to introducing alkyl and other carbon-based substituents.
Other functional groups, such as nitro and sulfonyl moieties, can also be introduced onto the phenyl ring using standard electrophilic aromatic substitution protocols uobabylon.edu.iqlibretexts.org.
The 1-(2-methyl-1H-imidazol-1-yl) group acts as a substituent on the phenyl ring, influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions pearson.com. The nitrogen atom at the 1-position of the imidazole can donate electron density to the phenyl ring through resonance, making it an activating group and an ortho, para-director. Consequently, electrophiles will preferentially attack the positions ortho and para to the point of attachment of the imidazole ring acs.org.
Common EAS reactions that can be performed on the phenyl ring of this compound include nitration, sulfonation, and halogenation libretexts.org. The specific conditions for these reactions need to be carefully chosen to avoid undesired side reactions on the imidazole ring, which is also susceptible to electrophilic attack.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Catalyst | Electrophile | Expected Major Products |
|---|---|---|
| HNO₃ / H₂SO₄ | NO₂⁺ | 1-(2-nitro/4-nitrophenyl)-2-methyl-1H-imidazole |
| SO₃ / H₂SO₄ | SO₃ | 4-(2-methyl-1H-imidazol-1-yl)benzenesulfonic acid |
Systematic Studies of Structure-Reactivity Relationships in Derivatives
For example, a series of halogenated or alkylated derivatives of the phenyl ring can be synthesized to probe the effects of electronic and steric factors on the reactivity of the imidazole core or the biological activity of the molecule. The electron-donating or -withdrawing nature of the substituent on the phenyl ring can significantly impact the electron density of the imidazole ring, thereby affecting its nucleophilicity and susceptibility to electrophilic attack escholarship.org.
Similarly, modifying the substituents on the imidazole ring can influence the properties of the phenyl group. Structure-activity relationship (SAR) studies are common in drug discovery, where a library of derivatives is screened for a specific biological activity nih.govtwincore.deresearchgate.netmdpi.comnih.gov. For instance, in the development of enzyme inhibitors, different functional groups might be introduced to optimize interactions with the active site of the target protein twincore.de.
While specific systematic studies on this compound are not extensively documented in the reviewed literature, the principles of physical organic chemistry and medicinal chemistry provide a framework for predicting how structural changes would affect reactivity and biological function.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(2-nitrophenyl)-2-methyl-1H-imidazole |
| 1-(4-nitrophenyl)-2-methyl-1H-imidazole |
| 4-(2-methyl-1H-imidazol-1-yl)benzenesulfonic acid |
| 1-(2-bromophenyl)-2-methyl-1H-imidazole |
| 1-(4-bromophenyl)-2-methyl-1H-imidazole |
| Aluminum chloride |
| Nitric acid |
| Sulfuric acid |
| Bromine |
Correlation of Substituent Effects with Reaction Outcomes
In reactions involving electrophilic aromatic substitution on the phenyl ring, the presence of electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) at the ortho and para positions is expected to increase the electron density of the phenyl ring, making it more susceptible to electrophilic attack. This generally leads to higher reaction rates and yields for processes like nitration, halogenation, and Friedel-Crafts reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the phenyl ring, often resulting in lower yields and requiring more forcing reaction conditions.
The position of the substituent also dictates the regioselectivity of the reaction. For instance, in a manner akin to classical electrophilic aromatic substitutions, EDGs will direct incoming electrophiles to the ortho and para positions, while EWGs will direct them to the meta position. acs.org
The electronic properties of substituents also impact reactions at the imidazole ring. For instance, in N-arylation reactions to form benzimidazoles, which share structural similarities with phenylimidazoles, substrates bearing electron-donating substituents have been shown to be converted smoothly into the desired products in moderate to high yields. nih.gov In contrast, N-(2-iodophenyl)amidine with an aliphatic functional group, which is less electron-rich, provided only a trace amount of the product. nih.gov This suggests that increasing the nucleophilicity of the imidazole nitrogen through electron-donating substituents on the phenyl ring could facilitate reactions such as N-alkylation or N-acylation.
The following table summarizes the expected influence of various substituents on the outcomes of common functionalization reactions of this compound.
| Substituent (on Phenyl Ring) | Electronic Effect | Expected Impact on Electrophilic Aromatic Substitution | Expected Impact on Nucleophilic Attack on Imidazole |
| -OCH₃ (Methoxy) | Electron-Donating | Increased reaction rate and yield; ortho, para-directing | Increased nucleophilicity of imidazole nitrogen |
| -CH₃ (Methyl) | Electron-Donating | Increased reaction rate and yield; ortho, para-directing | Increased nucleophilicity of imidazole nitrogen |
| -Cl (Chloro) | Electron-Withdrawing | Decreased reaction rate and yield; ortho, para-directing | Decreased nucleophilicity of imidazole nitrogen |
| -NO₂ (Nitro) | Electron-Withdrawing | Decreased reaction rate and yield; meta-directing | Decreased nucleophilicity of imidazole nitrogen |
| -CN (Cyano) | Electron-Withdrawing | Decreased reaction rate and yield; meta-directing | Decreased nucleophilicity of imidazole nitrogen |
Impact of Steric and Electronic Properties on Chemical Behavior
The chemical behavior of this compound derivatives is governed by a combination of steric and electronic factors. These properties can influence not only the outcome of a reaction but also the stability and conformation of the resulting molecules.
Electronic Properties:
The imidazole ring is an aromatic heterocycle with two nitrogen atoms, giving it unique electronic characteristics. It can act as both a weak acid and a weak base. nih.gov The electronic density of the imidazole ring can be modulated by substituents on the phenyl ring. Electron-donating groups on the phenyl ring increase the electron density on the imidazole moiety, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density, making the imidazole ring less basic and more acidic. These electronic perturbations can be quantified through computational studies of the molecule's electronic structure. researchgate.netacs.org
The reactivity of the imidazole ring towards functionalization is also influenced by these electronic effects. For example, a higher electron density on the imidazole nitrogen would facilitate reactions with electrophiles.
Steric Properties:
Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, plays a critical role in the derivatization of this compound. Bulky substituents on the phenyl ring, particularly at the ortho position, can physically obstruct the approach of reagents to both the phenyl and imidazole rings.
For instance, in the synthesis of certain heterocyclic compounds, the introduction of bulky groups can lead to lower reaction yields due to steric hindrance. mdpi.com In some cases, steric hindrance can completely prevent a reaction from occurring. However, in other instances, steric effects may not significantly hamper a reaction, as seen in certain N-arylation reactions to form benzimidazoles where ortho substituents did not impede the cyclization. nih.gov
The interplay between steric and electronic effects can be complex. A bulky, electron-donating group at the ortho position of the phenyl ring might electronically activate the ring towards electrophilic substitution but sterically hinder the approach of the electrophile, leading to a lower than expected reaction rate or a shift in regioselectivity towards the less hindered para position.
The following table outlines the potential impact of steric and electronic properties of substituents on the chemical behavior of this compound.
| Property | Influencing Factors | Impact on Chemical Behavior |
| Electronic | Electron-donating or electron-withdrawing nature of substituents | Modulates the basicity and nucleophilicity of the imidazole ring. Influences the reactivity of the phenyl ring towards electrophilic substitution. |
| Steric | Size and position of substituents (e.g., ortho vs. para) | Can hinder the approach of reagents, leading to lower reaction rates or yields. May influence the regioselectivity of reactions. Affects the conformational preferences of the molecule. |
Future Research Directions and Methodological Innovations
Exploration of Novel Synthetic Methodologies for Highly Substituted Imidazoles
The synthesis of highly substituted imidazoles, including derivatives of 1-phenyl-2-methyl-1H-imidazole, is moving beyond traditional methods towards more efficient and versatile approaches. A primary focus of future research will be the development of novel synthetic methodologies that offer improved yields, atom economy, and functional group tolerance.
Multi-Component Reactions (MCRs): One-pot multi-component reactions are a promising avenue for the rapid assembly of complex imidazole (B134444) structures from simple starting materials. isca.mersc.orgtandfonline.com These reactions, which involve the combination of three or more reactants in a single step, offer significant advantages in terms of efficiency and sustainability. isca.me Future work will likely focus on expanding the scope of MCRs to generate a wider diversity of substitution patterns on the imidazole core. The use of various catalysts, such as p-toluenesulfonic acid (PTSA) and fluoroboric acid-derived systems, has shown promise in controlling the selective formation of tri- and tetrasubstituted imidazoles. isca.mersc.org
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds. nih.govacs.org This approach allows for the direct introduction of functional groups onto the imidazole ring, bypassing the need for pre-functionalized starting materials. acs.org Copper-mediated oxidative C-H functionalization has been successfully employed for the synthesis of highly substituted imidazoles under mild conditions. nih.gov Future research will likely explore the use of other transition metal catalysts, such as nickel, to facilitate the regioselective arylation and alkenylation of all three C-H bonds of the imidazole core. acs.orgrsc.orgrsc.org
Innovative Catalytic Systems: The exploration of novel and environmentally benign catalysts is another key research direction. isca.me This includes the use of solid-supported catalysts and deep eutectic solvents to enhance reaction efficiency and simplify product purification. tandfonline.com Modular one-pot methods for the synthesis of imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes, are also being developed, offering a versatile route to these important compounds. organic-chemistry.org
| Synthetic Methodology | Key Features | Potential Advantages | Future Research Focus |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | One-pot synthesis from three or more starting materials. isca.metandfonline.com | High efficiency, atom economy, reduced waste. isca.me | Expanding substrate scope, developing new catalytic systems for enhanced selectivity. rsc.org |
| C-H Functionalization | Direct introduction of functional groups onto the imidazole ring. nih.govacs.org | Step-economy, late-stage diversification of complex molecules. acs.org | Achieving regioselectivity for all C-H bonds, exploring a wider range of catalysts. acs.orgrsc.org |
| Novel Catalytic Systems | Use of green and reusable catalysts, such as solid-supported reagents and deep eutectic solvents. isca.metandfonline.com | Improved sustainability, easier work-up, and catalyst recycling. tandfonline.com | Development of more active and selective catalysts for a broader range of transformations. |
Advanced Spectroscopic and Spectrometric Characterization Beyond Standard Techniques
While standard spectroscopic techniques like NMR and IR are fundamental for structural elucidation, future research will increasingly rely on advanced methods to gain deeper insights into the structure, dynamics, and reactivity of this compound and its derivatives.
Solid-State NMR (ssNMR): ssNMR is a powerful technique for characterizing the structure and dynamics of materials in the solid state. researchgate.netdatapdf.com It can provide information on polymorphism, molecular packing, and intermolecular interactions, which are crucial for understanding the properties of crystalline materials. europeanpharmaceuticalreview.com High-resolution solid-state 1H NMR, achieved under fast magic-angle spinning, can resolve resonances in hydrogen-bonding regions, providing insights into proton mobility and conductivity mechanisms in imidazole-based materials. researchgate.netdatapdf.com Future applications could involve using ssNMR to study the interaction of imidazole derivatives with solid supports in heterogeneous catalysis.
Advanced 2D NMR Techniques: Two-dimensional NMR techniques, such as homonuclear double quantum filtered (DQF) NMR, can be used to identify mobile protons and characterize locally ordered domains within materials. researchgate.netdatapdf.com These methods can help to correlate macroscopic properties, like proton conductivity, with microscopic molecular dynamics. researchgate.net
In-situ Spectroscopic Analysis: The use of in-situ spectroscopic techniques will be crucial for studying reaction mechanisms and identifying transient intermediates. For example, monitoring reactions in real-time using techniques like in-situ IR or Raman spectroscopy can provide valuable information about reaction kinetics and catalyst behavior.
Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Imidazole Design
Predictive Modeling: ML algorithms can be trained on existing datasets of imidazole compounds to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.netresearchgate.net These models can then be used to predict the biological activity, physicochemical properties, and even quantum chemical properties of novel, untested imidazole derivatives. researchgate.netresearchgate.net Artificial neural networks (ANNs) have shown promise in predicting the antimicrobial activity of imidazole derivatives based on their structural descriptors. researchgate.net
Accelerated Discovery of Novel Compounds: AI and ML can accelerate the discovery of new drug candidates and materials by screening vast virtual libraries of compounds. nih.govmdpi.com For instance, ML models have been used to identify promising imidazole-based organic dyes for use in dye-sensitized solar cells. nih.gov This computational screening can prioritize compounds for synthesis and experimental testing, saving significant time and resources. nih.gov
| AI/ML Application | Description | Potential Impact on Imidazole Research |
|---|---|---|
| Predictive Modeling (QSAR/QSPR) | Using algorithms to predict the properties and activities of new compounds based on their structure. researchgate.netresearchgate.net | Rapid identification of promising candidates for various applications, such as pharmaceuticals and materials science. |
| Virtual Screening | Screening large databases of virtual compounds to identify those with desired properties. nih.govmdpi.com | Accelerated discovery of novel imidazole derivatives with enhanced performance characteristics. |
| Enhanced Computational Methods | Improving the speed and accuracy of simulations and theoretical calculations. patsnap.com | More realistic and predictive models of the behavior of imidazole-based systems. |
Development of this compound Derivatives for Specialized Catalytic Applications
Derivatives of this compound hold significant potential for use in various catalytic applications, particularly in organocatalysis and as ligands for transition metal catalysis.
N-Heterocyclic Carbenes (NHCs) in Organocatalysis: Imidazolium salts, which can be readily synthesized from imidazole precursors, are precursors to N-heterocyclic carbenes (NHCs). organic-chemistry.orgnih.gov NHCs are a versatile class of organocatalysts that can mediate a wide range of chemical transformations. nih.govacs.org Future research will likely focus on the design and synthesis of novel chiral and sterically demanding NHCs derived from this compound for use in asymmetric catalysis. nih.gov The electronic and steric properties of NHCs can be fine-tuned through chemical modifications, allowing for the development of highly efficient and selective catalysts. researchgate.net
Ligand Design for Homogeneous and Heterogeneous Catalysis: Phenyl-imidazole derivatives are valuable ligands for transition metal-catalyzed reactions. nih.gov They can be used to stabilize metal centers and modulate their catalytic activity. The development of novel, sterically bulky NHC ligands has been shown to be critical for activating strong chemical bonds in a variety of cross-coupling reactions. Future work will involve the synthesis of tailored phenyl-imidazole ligands for specific catalytic applications, such as C-H activation and cross-coupling reactions. researchgate.net Furthermore, the immobilization of these ligands on solid supports can lead to the development of robust and recyclable heterogeneous catalysts. researchgate.net
Investigation of Theoretical Aspects in Solid-State Chemistry and Crystal Engineering
A deeper understanding of the solid-state properties of this compound and its derivatives is crucial for the rational design of new materials with desired functionalities.
Crystal Engineering and Polymorphism: The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, is fundamental to crystal engineering. mdpi.com By understanding these interactions, it may be possible to control the self-assembly of phenyl-imidazole molecules into specific crystalline architectures with desired properties. The investigation of polymorphism, the ability of a compound to exist in multiple crystalline forms, is also of great importance, as different polymorphs can exhibit distinct physical and chemical properties. researchgate.net While polymorphism in N-substituted azoles is relatively rare, its study is crucial for applications in pharmaceuticals and materials science. researchgate.net
Computational Modeling of Solid-State Properties: Quantum chemical calculations and molecular dynamics simulations can provide valuable insights into the cohesive interactions and thermodynamic properties of phenyl-imidazoles in the solid state. nih.govacs.org These computational methods can be used to predict crystal structures and to understand the relationship between molecular structure and macroscopic properties. Theoretical studies can also elucidate the electronic structure and charge transfer properties of these compounds, which is important for their application in optoelectronic materials. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 1-phenyl-2-methyl-1H-imidazole derivatives, and how can their purity be validated?
Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of substituted anilines with aldehydes or ketones under acidic or catalytic conditions. For example, in the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives, cyclization of o-phenylenediamine with substituted benzaldehydes in refluxing acetic acid is a common approach . Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm regiochemistry and substituent positions.
- Infrared (IR) Spectroscopy: Validates functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
- Elemental Analysis: Matches experimental and calculated C, H, N percentages to confirm purity .
Q. How can researchers confirm the structural integrity of this compound derivatives using crystallographic methods?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for structure refinement . Key steps include:
- Data Collection: High-resolution diffraction data (e.g., Mo-Kα radiation).
- Refinement: Iterative cycles to minimize R-factors (<5% for high-quality structures).
- Validation: Check for proper bond lengths (e.g., C-N: ~1.32 Å) and angles using tools like PLATON .
Advanced Research Questions
Q. How do substituent variations at the phenyl and imidazole rings influence the biological activity of this compound derivatives?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance target binding via hydrophobic interactions. For example:
- EGFR Inhibition: 2-Phenyl-1H-benzo[d]imidazole derivatives with para-chloro substituents (R2 = -Cl) showed IC₅₀ values <1 μM due to improved hydrophobic pocket interactions .
- Jak2 Inhibition: 1-Methyl-1H-imidazole derivatives with bulky aryl groups (e.g., 4-fluorophenyl) exhibited sub-nanomolar potency by occupying the ATP-binding pocket .
Q. What computational strategies are effective for predicting the binding modes of this compound derivatives with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina, Glide) and molecular dynamics (MD) simulations are critical:
- Docking Protocols: Use high-resolution crystal structures (e.g., EGFR PDB: 1M17) and optimize ligand protonation states with tools like LigPrep .
- Scoring Functions: Prioritize compounds with strong hydrogen bonds (e.g., imidazole N-H to kinase backbone) and low MM-GBSA binding energies .
- Validation: Compare predicted poses with experimental data (e.g., co-crystallized ligands in SHELX-refined structures) .
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer: Contradictions often arise from subtle differences in substituent positioning or assay conditions. A systematic approach includes:
- Meta-Analysis: Compare IC₅₀ values across studies (e.g., para-substituted vs. ortho-substituted derivatives in xanthine oxidase assays) .
- Cellular vs. Enzymatic Assays: Verify if discrepancies stem from cell permeability (e.g., logP >3 enhances membrane penetration) .
- Crystallographic Overlays: Identify steric clashes or conformational changes using SC-XRD data (e.g., SHELX-refined structures) .
Q. What biochemical assays are recommended for evaluating the enzyme inhibitory potential of this compound derivatives?
Methodological Answer:
Q. How can pharmacokinetic properties (ADMET) of this compound derivatives be optimized for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce logP values below 5, improving aqueous solubility .
- Metabolic Stability: Replace labile methyl groups with trifluoromethyl to resist CYP450 oxidation .
- Toxicity Screening: Use in silico tools like ProTox-II to predict hepatotoxicity and prioritize derivatives with LD₅₀ >500 mg/kg .
Q. What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?
Methodological Answer:
- Crystal Packing Issues: Bulky substituents (e.g., phenanthroimidazole) may disrupt lattice formation. Use vapor diffusion with PEG-based precipitants to slow nucleation .
- Twinned Data: Employ SHELXD for twin law identification and refine using HKLF5 format in SHELXL .
- Disorder Handling: Apply restraints (e.g., SIMU, DELU) to manage flexible aryl groups during refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
